molecular formula C17H14N4O B2525784 N-([2,3'-bipyridin]-4-ylmethyl)picolinamide CAS No. 2034542-08-8

N-([2,3'-bipyridin]-4-ylmethyl)picolinamide

Cat. No.: B2525784
CAS No.: 2034542-08-8
M. Wt: 290.326
InChI Key: AJMFQVHMEAYPHR-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-4-ylmethyl)picolinamide is a useful research compound. Its molecular formula is C17H14N4O and its molecular weight is 290.326. The purity is usually 95%.
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Scientific Research Applications

Electronic and Bonding Properties in Copper(II) Complexes

N-(2-picolyl)picolinamide, a related compound, has been utilized to study the electronic and bonding properties of mixed-ligand copper(II) complexes. These complexes exhibit a range of geometrical configurations influenced by their ligands, demonstrating the versatility of picolinamide derivatives in coordination chemistry. The investigation into these complexes' electronic structures provides insights into their potential applications in catalysis and materials science (Wu & Su, 1997).

Water Oxidation Catalysis

In another study, ruthenium(II) complexes involving polypyridine-type ligands, which can be related to N-([2,3'-bipyridin]-4-ylmethyl)picolinamide, have been prepared to act as catalysts for water oxidation. This research highlights the application of such complexes in catalyzing essential reactions for energy conversion processes, showcasing the potential of picolinamide derivatives in renewable energy technologies (Tseng et al., 2008).

Organic Carbonate Synthesis

The combination system involving cerium oxide-catalyzed carboxylation and hydration reactions has been shown to be effective for direct synthesis of organic carbonates from CO2 and alcohols. This system's efficiency, facilitated by compounds like 2-picolinamide, underscores the role of picolinamide derivatives in carbon capture and utilization strategies, contributing to the development of sustainable chemical processes (Honda et al., 2014).

Anticancer Activity

Research into N-(aryl)picolinamides with iridium, related in structure and reactivity to this compound, explores N-H and C-H bond activations. These studies suggest potential applications in the development of new anticancer agents, demonstrating the bioactive potential of picolinamide derivatives in medicinal chemistry (Dasgupta et al., 2008).

Safety and Hazards

The safety data sheet for picolinamide indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

N-([2,3’-bipyridin]-4-ylmethyl)picolinamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with the lipid-transfer protein Sec14p, which is involved in lipid metabolism and transport . The compound selectively inhibits the fungal Sec14p, thereby disrupting lipid transfer processes essential for fungal growth and survival . This selective inhibition is crucial as it does not affect mammalian Sec14p, making N-([2,3’-bipyridin]-4-ylmethyl)picolinamide a promising candidate for antifungal therapies .

Cellular Effects

N-([2,3’-bipyridin]-4-ylmethyl)picolinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting Sec14p, the compound disrupts lipid signaling pathways, leading to altered gene expression and metabolic flux . This disruption can result in impaired cell function and viability, particularly in fungal cells. Additionally, the compound’s impact on lipid metabolism can affect membrane integrity and function, further influencing cellular processes .

Molecular Mechanism

The molecular mechanism of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide involves its binding interactions with Sec14p. The compound binds to the lipid-binding pocket of Sec14p, preventing the transfer of lipids between membranes . This inhibition of lipid transfer disrupts essential lipid signaling pathways, leading to altered gene expression and metabolic processes . The selective binding to fungal Sec14p, without affecting mammalian Sec14p, highlights the compound’s potential as a targeted antifungal agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on Sec14p over extended periods . Degradation of the compound can lead to reduced efficacy and altered cellular responses . Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects comprehensively .

Dosage Effects in Animal Models

The effects of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on mammalian cells . Determining the optimal dosage is crucial to maximize the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

N-([2,3’-bipyridin]-4-ylmethyl)picolinamide is involved in metabolic pathways related to lipid metabolism. The compound interacts with enzymes and cofactors involved in lipid transfer and signaling . By inhibiting Sec14p, the compound disrupts lipid transfer processes, leading to altered metabolic flux and changes in metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s selective inhibition of fungal Sec14p suggests that it may be preferentially transported and accumulated in fungal cells . This selective distribution enhances the compound’s antifungal efficacy while minimizing potential effects on mammalian cells .

Subcellular Localization

N-([2,3’-bipyridin]-4-ylmethyl)picolinamide’s subcellular localization is primarily within the lipid-binding compartments of cells. The compound’s targeting signals and post-translational modifications direct it to specific organelles involved in lipid metabolism and transport . This subcellular localization is critical for its inhibitory effects on Sec14p and subsequent disruption of lipid signaling pathways .

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(15-5-1-2-8-19-15)21-11-13-6-9-20-16(10-13)14-4-3-7-18-12-14/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMFQVHMEAYPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.